11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a central seven-membered diazepine ring fused with two benzene rings. Its substituents include:
- A 3-bromo-5-ethoxy-4-hydroxyphenyl group at position 11, contributing halogenated and polar functional groups.
- A thiophen-2-yl group at position 3, introducing aromatic heterocyclic properties.
Its synthesis likely follows methods analogous to other dibenzo-diazepinones, involving cyclization and substitution reactions .
Properties
IUPAC Name |
6-(3-bromo-5-ethoxy-4-hydroxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3S/c1-2-31-21-13-15(10-16(26)25(21)30)24-23-19(27-17-6-3-4-7-18(17)28-24)11-14(12-20(23)29)22-8-5-9-32-22/h3-10,13-14,24,27-28,30H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQYFMUEUBWVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Ethoxylation: Addition of the ethoxy group to the phenyl ring.
Hydroxylation: Introduction of the hydroxy group.
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This involves cyclization reactions to form the diazepine ring system.
Thiophene incorporation: Introduction of the thiophene ring into the structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the para position relative to the hydroxyl group on the phenyl ring is a prime site for nucleophilic substitution. This reactivity is enhanced by electron-donating groups (e.g., hydroxyl and ethoxy) that activate the aromatic ring toward electrophilic and nucleophilic processes.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Bromine replacement | Ethanol, 60–80°C | Amines, thiols, azides | Substituted aryl derivatives | |
| Hydrolysis | Aqueous NaOH, reflux | – | Hydroxyl or ethoxy group removal |
Key Observations :
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Substitution occurs preferentially at the brominated position due to steric and electronic factors.
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Ethanol is commonly used as a solvent to stabilize intermediates during substitution .
Oxidation Reactions
The thiophene ring and hydroxyl group are susceptible to oxidation, enabling functional group transformations.
Key Observations :
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Thiophene oxidation to sulfones increases polarity, potentially enhancing biological activity .
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The hydroxyl group’s oxidation to a quinone is pH-dependent and reversible under mild reducing conditions.
Ether Cleavage and Alkylation
The ethoxy group undergoes cleavage under acidic or reductive conditions, while the hydroxyl group participates in alkylation.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Ether cleavage | HBr (48%), reflux | – | Phenolic hydroxyl regeneration | |
| Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF | Alkyl halides | Alkylated phenolic derivatives |
Key Observations :
-
Ethoxy cleavage regenerates a hydroxyl group, enabling further functionalization.
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Alkylation at the hydroxyl group is sterically hindered by adjacent substituents .
Coupling Reactions
The bromine atom facilitates cross-coupling reactions, while the thiophene ring engages in π-system interactions.
Key Observations :
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Suzuki coupling retains the diazepine core while modifying the aryl moiety .
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Thiophene nitration occurs at the α-position due to electron-rich character .
Diazepine Ring Reactivity
The seven-membered diazepine ring undergoes ring-opening or contraction under specific conditions.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | – | Benzodiazepine diamine precursors | |
| Reduction | LiAlH<sub>4</sub>, THF | – | Secondary amine derivatives |
Key Observations :
Scientific Research Applications
Overview
The compound 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. Its unique structural features suggest a range of biological and chemical properties that can be harnessed for medicinal and material science purposes.
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties , particularly in the development of new therapeutic agents. Its structure suggests potential activity against various diseases:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the brominated phenyl and thiophene groups suggests possible efficacy against bacterial and fungal pathogens.
Neuropharmacology
Research has indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit anxiolytic and sedative effects. The specific compound may interact with neurotransmitter systems, potentially leading to:
- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety through modulation of GABAergic activity.
Material Science
Given its unique chemical structure, this compound can serve as a precursor in the synthesis of novel materials:
- Organic Electronics : The thiophene moiety is known for its electronic properties, making it suitable for applications in organic semiconductors.
Case Studies
While specific case studies on this exact compound may be limited, related compounds have been extensively studied:
Mechanism of Action
The mechanism of action of 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural Features
The compound shares a dibenzo[b,e][1,4]diazepin-1-one core with several analogs, differing primarily in substituents. Key comparisons include:
Key Observations :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:
Chemoinformatics and Similarity Analysis
Using Tanimoto coefficients (a common similarity metric for binary fingerprints), the target compound shows moderate similarity (~0.6–0.7) to analogs like 11-(3-chlorophenyl)-3-(thiophen-2-yl) derivatives, driven by shared diazepine and thiophene moieties. However, differences in substituents reduce similarity scores compared to simpler analogs .
Biological Activity
The compound 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with the molecular formula , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.43 g/mol |
| IUPAC Name | 10-(3-bromo-5-ethoxy-4-hydroxyphenyl)-14-(thiophen-2-yl)-29-diazatricyclo[9.4.0.0^{38}]pentadeca-1(11)357-tetraen-12-one |
| SMILES | CCOc1cc(C2Nc(cccc3)c3NC(CC(C3)c4cccs4)=C2C3=O)cc(Br)c1O |
Biological Activity
Research indicates that this compound exhibits a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that the compound can inhibit the growth of various bacterial strains. It appears to act by disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival. For instance, it has demonstrated significant activity against Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (human liver cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
In one study, the compound exhibited a growth inhibition concentration (GI50) of 0.248 µM against ovarian cancer cells (OVCAR-3), indicating its potency as an anticancer agent .
Anti-inflammatory Effects
In vitro studies have also suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could make it a candidate for further development in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to various receptors influencing cellular signaling pathways associated with growth and apoptosis.
- DNA Interaction : The structure allows for potential intercalation into DNA, disrupting replication processes in rapidly dividing cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on HepG2 Cells : A detailed cytotoxicity study revealed that the compound induced significant apoptosis in HepG2 cells while sparing normal fibroblast cells, indicating selectivity towards cancerous cells .
- Bacterial Inhibition Assay : In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Q & A
Basic: How can researchers optimize the synthesis of this compound while minimizing side reactions?
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions. For example, condensation reactions involving benzodiazepinone precursors (e.g., 4-phenyl-1H-[1,5]benzodiazepin-2(3H)-one) with aldehydes or ketones can yield target compounds, but side products like pyranobenzodiazepines may form. To suppress side reactions:
- Use low-temperature conditions (e.g., 0–5°C) during aldehyde addition.
- Employ anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .
- Purify via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Essential for resolving the dibenzo[b,e][1,4]diazepine core and substituent orientations. For example, SC-XRD with a data-to-parameter ratio >17 and R-factor <0.05 ensures precise bond-length measurements (e.g., mean C–C bond deviation ≤0.003 Å) .
- NMR spectroscopy: Use ¹H/¹³C-NMR to confirm substituent positions (e.g., bromo and ethoxy groups). For thiophenyl moieties, 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass spectrometry (HRMS): Validate molecular weight with <5 ppm error .
Basic: How should researchers assess purity and stability during storage?
Methodological Answer:
- High-performance liquid chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%). Adjust mobile phase (e.g., acetonitrile/water + 0.1% TFA) for optimal resolution .
- Thermogravimetric analysis (TGA): Assess thermal stability (e.g., decomposition onset >150°C).
- Lyophilization: Store under inert gas (argon) at –20°C to prevent oxidation of the hydroxyphenyl group .
Advanced: What mechanistic approaches explain the compound’s reactivity in ring-rearrangement reactions?
Methodological Answer:
- Density Functional Theory (DFT): Model transition states to predict regioselectivity during ring rearrangements (e.g., pyranobenzodiazepine vs. pyridobenzodiazepine formation). Compare calculated activation energies with experimental yields .
- Kinetic studies: Use stopped-flow spectroscopy to track intermediate formation rates under varying pH (e.g., KOH vs. NH₄OAc conditions) .
- Isotopic labeling (²H/¹³C): Trace proton transfer pathways in rearrangements .
Advanced: How can biological activity (e.g., anti-inflammatory or antifungal) be systematically evaluated?
Methodological Answer:
- In vitro assays:
- COX-2 inhibition: Use ELISA kits to measure prostaglandin E₂ (PGE₂) reduction in macrophage cells (IC₅₀ determination) .
- Antifungal activity: Conduct microdilution assays (CLSI M38-A2) against Candida albicans (MIC ≤8 µg/mL indicates potency) .
- Control experiments: Include positive controls (e.g., diclofenac for anti-inflammatory tests) and solvent controls (DMSO ≤0.1% v/v) .
- Statistical validation: Apply ANOVA with post-hoc Tukey tests (p <0.05) .
Advanced: What experimental designs assess environmental fate and ecotoxicological impacts?
Methodological Answer:
- Longitudinal environmental partitioning studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems. Track half-life (t₁/₂) via LC-MS/MS .
- Trophic transfer assays: Expose Daphnia magna (aquatic) and Eisenia fetida (soil) to sublethal doses (≤10 mg/L). Measure bioaccumulation factors (BAF) and glutathione-S-transferase (GST) activity as a detoxification marker .
- Field simulations: Apply split-split plot designs with randomized blocks to account for variables like pH and organic matter .
Advanced: How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies (e.g., antifungal IC₅₀ values) and apply random-effects models to account for heterogeneity .
- Dose-response reevaluation: Re-test the compound under standardized conditions (e.g., fixed cell lines, serum-free media).
- Structural analogs comparison: Synthesize derivatives (e.g., replacing bromo with chloro) to isolate substituent effects .
Advanced: What methods evaluate photostability and hydrolytic degradation pathways?
Methodological Answer:
- Forced degradation studies:
- Photolysis: Expose to UV light (λ = 365 nm) in a solar simulator. Monitor degradation via UPLC-PDA and identify byproducts (e.g., quinone formation from hydroxyphenyl oxidation) .
- Hydrolysis: Incubate in buffers (pH 1–13) at 40°C. Use LC-QTOF-MS to detect cleavage products (e.g., thiophene ring opening) .
- Computational modeling: Predict degradation pathways using molecular orbital theory (HOMO-LUMO gaps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
